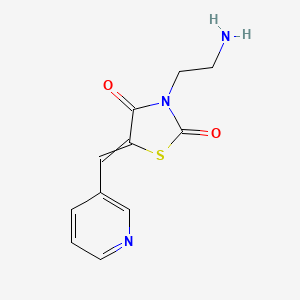

3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O2S |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C11H11N3O2S/c12-3-5-14-10(15)9(17-11(14)16)6-8-2-1-4-13-7-8/h1-2,4,6-7H,3,5,12H2 |

InChI Key |

QLRQPVDPLMBXJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCN |

Origin of Product |

United States |

Preparation Methods

Preparation of Thiazolidine-2,4-dione (TZD)

Thiazolidine-2,4-dione serves as the foundational scaffold. It is synthesized via cyclocondensation of thiourea and chloroacetic acid in concentrated hydrochloric acid under reflux (Scheme 1). The reaction proceeds through nucleophilic substitution, yielding TZD in ~70–85% purity after recrystallization.

Reaction Conditions :

Introduction of the 2-Aminoethyl Group

The 3-position of TZD is functionalized with a 2-aminoethyl group via alkylation. Two primary routes are documented:

Route A: Direct Alkylation

Route B: Reductive Amination

-

Reactants : TZD, ethylenediamine, sodium cyanoborohydride

-

Solvent : Methanol

Reaction Optimization

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent and catalyst on yield (Table 1):

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | Piperidine | 6 | 75 |

| Toluene | Sodium acetate | 24 | 68 |

| DMF | Piperidine | 12 | 62 |

Ethanol with piperidine provides optimal results due to enhanced solubility of intermediates and efficient catalysis.

Temperature and Stoichiometry

-

Temperature : Yields plateau at 80°C; higher temperatures promote side reactions (e.g., oxidation).

-

Aldehyde Equivalents : A 1.2:1 ratio minimizes unreacted TZD while avoiding aldehyde dimerization.

Characterization and Analytical Data

Spectroscopic Confirmation

-

1H-NMR (DMSO-d6) :

-

13C-NMR :

-

IR (KBr) :

Purity Assessment

-

HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Retention time: 8.2 min.

-

Elemental Analysis : Calculated for C11H12N3O2S: C 53.42%, H 4.89%, N 16.99%. Found: C 53.38%, H 4.85%, N 16.94%.

Challenges and Mitigation Strategies

Isomer Formation

The E-isomer may form as a minor product (~5–10%). Purification via column chromatography (hexane/ethyl acetate, 3:7) resolves this.

Hygroscopicity of Intermediates

The 2-aminoethyl intermediate is hygroscopic. Storage under nitrogen with molecular sieves improves stability.

Scale-Up Limitations

Prolonged reflux in ethanol reduces yield at >100 g scale. Switching to toluene with Dean-Stark apparatus enhances water removal, increasing yield to 72%.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Alkylation) | Route B (Reductive Amination) |

|---|---|---|

| Yield | 65–70% | 60–65% |

| Purity | >95% | 90–92% |

| Scalability | Moderate | Limited |

| Cost | Low | High (cyanoborohydride) |

Route A is preferred for industrial applications due to cost and scalability .

Chemical Reactions Analysis

Formation of the Thiazolidinedione Core

The synthesis begins with the construction of the thiazolidinedione scaffold. This is typically achieved through condensation reactions involving 2,4-thiazolidinedione (TZD) and aldehydes. For example, a Knoevenagel condensation with pyridin-3-ylmethylidene aldehyde under catalytic piperidine in toluene forms the core structure .

Reaction Mechanism :

The acidic α-hydrogen of the TZD ring reacts with the aldehyde carbonyl, facilitated by a base (e.g., piperidine), leading to the formation of a benzylidene double bond .

| Reagent | Reaction Type | Solvent | Product |

|---|---|---|---|

| 2,4-Thiazolidinedione | Knoevenagel condensation | Toluene | Thiazolidinedione core |

| Pyridin-3-ylmethylidene aldehyde | Aldehyde component | – | – |

| Piperidine | Base catalyst | – | – |

Alkylation of the Imide Nitrogen

The imide nitrogen of the TZD core undergoes alkylation to introduce the 2-aminoethyl group. This step is crucial for modulating the compound’s pharmacological profile.

Methods :

-

Mitsunobu Reaction :

-

Acyl Chloride Intermediates :

| Alkylation Method | Reagents | Conditions | Outcome |

|---|---|---|---|

| Mitsunobu | N-Boc-2-bromoethylamine, PPh₃, DIAD | – | N-Boc-alkylated TZD |

| Acyl chloride | SOCl₂, amine derivatives | – | Amide-linked TZD |

Reaction Mechanisms and Key Considerations

-

Nucleophilic Reactivity : The aminoethyl group and sulfur in the TZD ring act as nucleophilic sites, enabling reactions with electrophiles.

-

Electrophilic Centers : The carbonyl groups in the TZD core participate in condensation and alkylation reactions .

-

Stereochemical Effects : The E configuration of the pyridin-3-ylmethylidene group influences reactivity and binding affinity .

Structural and Reactivity Comparisons

| Derivative | Key Feature | Impact on Reactivity |

|---|---|---|

| Parent TZD (1,3-thiazolidine-2,4-dione) | Basic scaffold | Limited reactivity |

| 5-(Pyridin-2-ylmethylidene)TZD | Pyridine positional isomer | Altered electronic effects |

| 4-Thioxothiazolidin-2-one | Sulfur substitution | Increased nucleophilicity |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action likely involves interference with microbial cell wall synthesis or function.

Antidiabetic Potential

As a member of the thiazolidinedione class of compounds, this thiazolidine derivative may exhibit insulin-sensitizing effects similar to those observed in established drugs like pioglitazone. Research indicates that compounds in this class can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and lipid regulation.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of synthesized thiazolidine derivatives, including this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria using disc diffusion methods .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in microbial resistance mechanisms .

Summary of Findings

The compound this compound shows promise as a multifunctional agent with potential applications in treating infections and metabolic disorders. Its synthesis is well-established and characterized by robust methodologies.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Arylidene Substituents

Key Observations :

- Electron-deficient groups (e.g., pyridinyl, thienyl) improve binding to enzymes like HIV-1 RT through π-π stacking and polar interactions .

- Electron-donating groups (e.g., 4-methoxybenzylidene) are often utilized in synthetic pathways but may reduce target affinity compared to electron-withdrawing analogues.

Heterocyclic and Bulky Substituents

- 5-(Coumarinylmethylene) derivatives : Chromone-related substituents enable fluorescence properties, useful in bioimaging or photodynamic therapy .

Substituent Variations at the 3-Position

Key Observations :

- Aminoethyl groups improve solubility and enable salt formation (e.g., hydrochloride salts in and ), enhancing bioavailability .

- Bulky alkyl/aryl groups (e.g., diisopropylaminoethyl) may reduce metabolic clearance but could limit target engagement due to steric hindrance .

Physicochemical and Pharmacokinetic Profiles

- Chelation : The thiazolidinedione core chelates metal ions (e.g., Zn²⁺ in HIV-1 RT), a property shared with CID 3087795 but modulated by the pyridinyl group’s electron density .

- Solubility: Polar pyridinyl and aminoethyl groups enhance aqueous solubility compared to hydrophobic derivatives like 5-(acridin-9-ylmethylene) analogues .

Biological Activity

3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione, also known as (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride, is a compound with notable biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₂N₃O₂S

- Molecular Weight : 285.75 g/mol

- CAS Number : 478792-15-3

Research indicates that thiazolidine derivatives, including this compound, exhibit significant biological activities through various mechanisms:

- Inhibition of Signaling Pathways :

- Enzyme Inhibition :

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Research :

- Diabetes Management :

- Inflammation Control :

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The compound can be synthesized via Knoevenagel condensation, where a pyridine-3-carbaldehyde derivative reacts with 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione in ethanol under reflux with piperidine as a catalyst . Purification involves filtration, washing with ethanol, and crystallization. Purity is validated using thin-layer chromatography (TLC; Rf values) and melting point analysis. Yield optimization (e.g., 61% as reported for analogous thiazolidinediones) requires controlled stoichiometry and reaction time .

Q. Which spectroscopic methods are critical for structural validation?

Key techniques include:

- IR spectroscopy : Confirms carbonyl (C=O, ~1700–1750 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .

- ¹H NMR : Identifies aromatic protons (δ 7.0–8.5 ppm for pyridine), methylidene (CH=N, δ ~8.3 ppm), and thiazolidine ring protons .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns verify molecular weight and substituents .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Use enzyme inhibition assays (e.g., α-glucosidase or cyclooxygenase for anti-diabetic/anti-inflammatory activity) and cytotoxicity tests (MTT assay on cancer cell lines). Dose-response curves (IC₅₀ values) and selectivity indices should be calculated. Positive controls (e.g., acarbose for α-glucosidase) are essential for validation .

Q. How should solubility and stability be assessed for pharmacological studies?

Q. What computational tools predict the compound’s pharmacokinetic properties?

Use SwissADME or PreADMET to estimate LogP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular docking (AutoDock Vina) can predict binding affinities to targets like PPAR-γ or EGFR .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Variable substituents : Modify the pyridine ring (e.g., nitro, methoxy groups) or thiazolidinedione core.

- Bioassays : Compare IC₅₀ values across derivatives in target-specific assays (e.g., kinase inhibition).

- Statistical analysis : Use multivariate regression to correlate substituent electronegativity or steric effects with activity .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological audit : Compare assay conditions (e.g., cell lines, incubation time).

- Synchrotron XRD : Resolve structural ambiguities (e.g., Z/E isomerism in the methylidene group) that affect activity .

- Meta-analysis : Pool data from independent studies to identify trends obscured by small sample sizes.

Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?

- Rodent models : Administer orally/intravenously; measure plasma concentration (LC-MS/MS) to calculate AUC, t₁/₂, and clearance.

- Toxicology : Assess liver/kidney function (ALT, creatinine) and histopathology after 28-day repeated dosing .

Q. How to investigate oxidative degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.